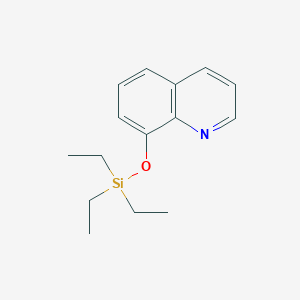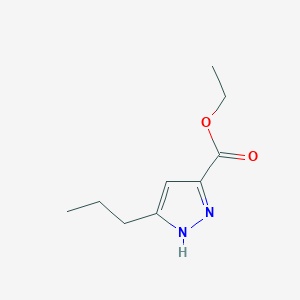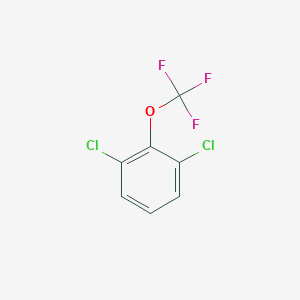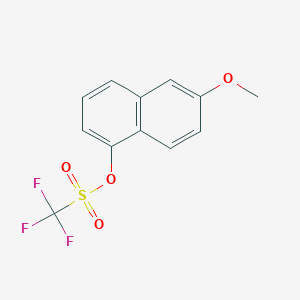
2-Methyl-4-oxo-4-phenylbutanoic acid
Vue d'ensemble
Description
2-Methyl-4-oxo-4-phenylbutanoic acid is a compound of interest in various chemical and pharmaceutical research contexts.
Synthesis Analysis
- Direct asymmetric hydrogenation of related 2-oxo-4-arylbut-3-enoic acids has been achieved using a Ru catalyst, which offers a method for synthesizing intermediates like 2-Methyl-4-oxo-4-phenylbutanoic acid (Zhu, Meng, Fan, Xie, & Zhang, 2010).
- Another synthesis approach includes the Michael reaction followed by hydrolysis, providing a way to produce various derivatives of 2-Methyl-4-oxo-4-phenylbutanoic acid (Natekar & Samant, 2010).
Molecular Structure Analysis
- X-ray crystallographic analysis has been used to determine the stereochemistry of similar compounds, providing insights into the structural aspects of 2-Methyl-4-oxo-4-phenylbutanoic acid (Nakamura et al., 1976).
- Structural determination methods like X-ray diffraction are crucial for understanding the molecular configuration of such compounds.
Chemical Reactions and Properties
- The reactivity of functional groups in 2-Methyl-4-oxo-4-phenylbutanoic acid and its derivatives has been explored, indicating potential in various chemical transformations (Putis, Shuvalova, & Ostrovskii, 2008).
- Specific reactions like the Baeyer–Villiger oxidation have been studied, providing insights into the chemical behavior of related compounds (Yu et al., 2014).
Physical Properties Analysis
- The physical properties, including solubility, melting points, and crystallization behavior, can be inferred from studies on closely related compounds (Grinev, Linkova, Krivoshchekova, & Yegorova, 2018).
Chemical Properties Analysis
- Research on analogs of 2-Methyl-4-oxo-4-phenylbutanoic acid has provided insights into their chemical properties, like reactivity and stability under various conditions (Li et al., 2011).
Applications De Recherche Scientifique
Application in Crystallography
- Scientific Field: Crystallography
- Summary of the Application: 2-Methyl-4-oxo-4-phenylbutanoic acid has been used in the study of polymorphs, which are crystals with the same chemical composition but different structural arrangements .
- Methods of Application: The polymorphs were obtained by crystallizing the compound in different solvents and under different conditions .
- Results: A new polymorph of 2-Methyl-4-oxo-4-phenylbutanoic acid was discovered, which crystallizes in the monoclinic space group P21/c and has a significantly larger cell volume .
Application in Pharmaceutical Synthesis
- Scientific Field: Pharmaceutical Chemistry
- Summary of the Application: 2-Methyl-4-oxo-4-phenylbutanoic acid is used as a chemical reagent in the synthesis of various pharmaceutically active compounds .
- Methods of Application: The specific methods of application would depend on the particular pharmaceutical compound being synthesized .
- Results: One specific outcome mentioned is the synthesis of Minozac, a suppressor of brain proinflammatory cytokine up-regulation .
Orientations Futures
The future directions of 2-Methyl-4-oxo-4-phenylbutanoic acid research and application could involve further exploration of its use in the synthesis of various pharmaceutically active compounds . Additionally, advancements in biocatalytic platforms for asymmetric alkylation of α-keto acids could open up new possibilities .
Propriétés
IUPAC Name |
2-methyl-4-oxo-4-phenylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-8(11(13)14)7-10(12)9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICXWGAZLLKCSAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)C1=CC=CC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20871850 | |
| Record name | 2-Methyl-4-oxo-4-phenylbutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20871850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-4-oxo-4-phenylbutanoic acid | |
CAS RN |
1771-65-9 | |
| Record name | Benzenebutanoic acid, alpha-methyl-gamma-oxo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001771659 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Methyl-4-oxo-4-phenylbutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20871850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



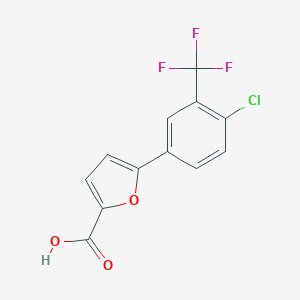
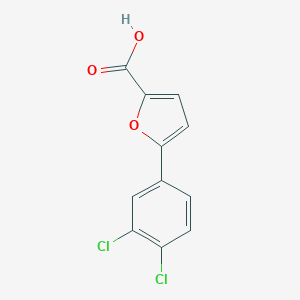
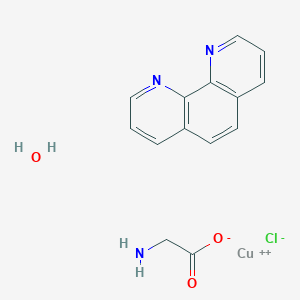
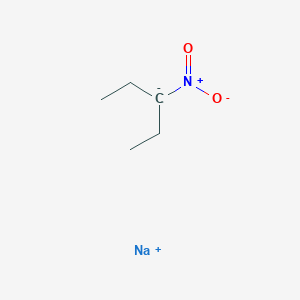
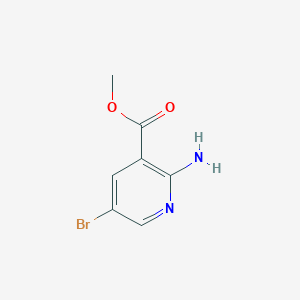
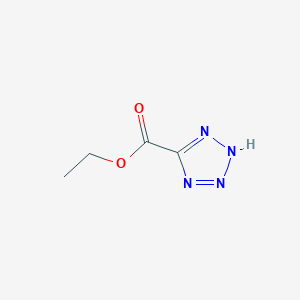
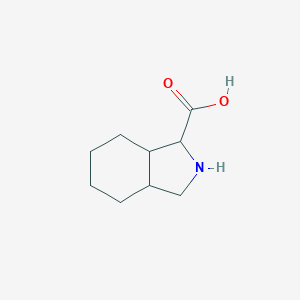
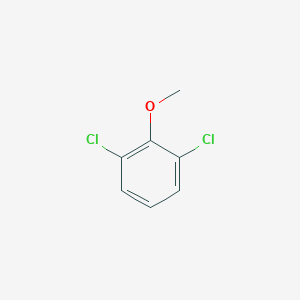

![5-[3-(Trifluoromethoxy)phenyl]-2-furoic acid](/img/structure/B52532.png)
